molecular formula C15H24BrN3O2 B034166 H-Phe-Leu-NH2.HBr CAS No. 108321-16-0

H-Phe-Leu-NH2.HBr

Cat. No.: B034166
CAS No.: 108321-16-0
M. Wt: 358.27 g/mol
InChI Key: SBFSMRHQAGKROZ-UHFFFAOYSA-N
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Description

The compound H-Phe-Leu-NH2.HBr is a chemical substance with the molecular formula C15H24BrN3O2 and a molecular weight of 358.27 g/mol Phe-Leu amide hydrobromide . This compound is a peptide derivative, specifically a dipeptide, consisting of phenylalanine and leucine residues, with an amide group at the C-terminus and a hydrobromide salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Phe-Leu-NH2.HBr typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and microwave-assisted SPPS are often employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: H-Phe-Leu-NH2.HBr can undergo oxidation reactions, particularly at the phenylalanine residue, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the amide bond, converting it to an amine.

    Substitution: The bromide ion in the hydrobromide salt can be substituted with other anions through ion-exchange reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like or (m-CPBA) under mild conditions.

    Reduction: Reagents such as (NaBH4) or (LiAlH4).

    Substitution: Ion-exchange resins or solutions of other salts like (NaCl).

Major Products:

    Oxidation: Hydroxylated phenylalanine derivatives.

    Reduction: Amine derivatives of the peptide.

    Substitution: Different salt forms of the peptide.

Mechanism of Action

The mechanism of action of H-Phe-Leu-NH2.HBr involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to downstream effects on cellular signaling pathways .

Properties

IUPAC Name

2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2.BrH/c1-10(2)8-13(14(17)19)18-15(20)12(16)9-11-6-4-3-5-7-11;/h3-7,10,12-13H,8-9,16H2,1-2H3,(H2,17,19)(H,18,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFSMRHQAGKROZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585251
Record name Phenylalanylleucinamide--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108321-16-0
Record name Phenylalanylleucinamide--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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